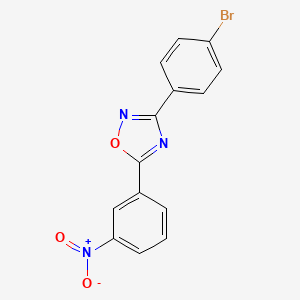

3-(4-Bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

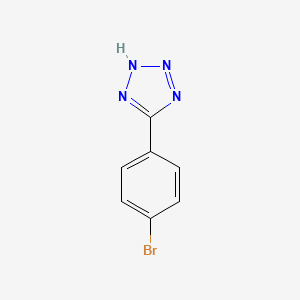

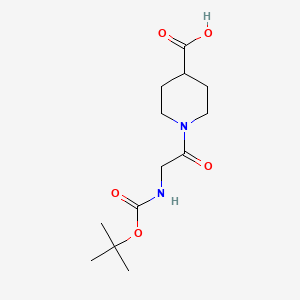

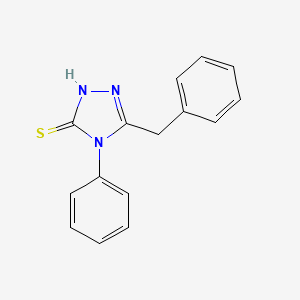

The synthesis of oxadiazole derivatives, including compounds related to "3-(4-Bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole," involves several key steps, such as the formation of the oxadiazole ring through dehydration reactions or cyclization processes. Compounds like 5-(4-Bromobenzyl)-4-(4-(5-phenyl-1,3,4-oxadiazole-2-yl)phenyl)-2,4-dihydro-3H-1,2,4-triazole-3-one are synthesized and characterized using NMR and IR spectroscopy, highlighting the importance of these techniques in confirming the structure of synthesized oxadiazole derivatives (Ustabaş et al., 2020).

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is often studied through crystallographic and spectroscopic methods. These analyses reveal the planarity of the oxadiazole ring and its conjugation with adjacent phenyl rings, which is crucial for understanding the electronic properties and reactivity of these compounds. For example, compounds with similar structures have been shown to have planar configurations that are essential for their interactions and biological activities (Batista, Carpenter, & Srivastava, 2000).

Chemical Reactions and Properties

Oxadiazole derivatives undergo various chemical reactions, including substitutions and cyclization, which are influenced by their electronic and steric properties. The presence of electron-withdrawing or electron-donating groups on the phenyl rings attached to the oxadiazole moiety affects the reactivity and types of chemical transformations these compounds can undergo. Studies like those on nitration reactions of oxadiazole derivatives illustrate the impact of substituents on reaction pathways and product distributions (Blackhall, Brydon, Sagar, & Smith, 1980).

Applications De Recherche Scientifique

Antibacterial and Antimicrobial Properties

- Antibacterial Activity : 3-(4-Bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole derivatives have shown significant antibacterial activity. For instance, compounds synthesized from phenyl acetic acid derivatives and thiosemicarbazide exhibited notable antibacterial effectiveness against Salmonella typhi. This suggests their potential in combating specific bacterial infections (Salama, 2020).

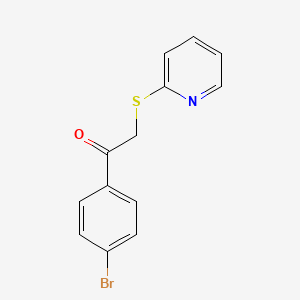

- Antimicrobial Properties : Some derivatives of 3-(4-Bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole have been reported to possess considerable antimicrobial properties. For instance, S-substituted derivatives of this compound were synthesized and evaluated against a range of bacteria, including gram-negative and gram-positive strains, showing significant activity relative to standard drugs (Aziz‐ur‐Rehman et al., 2013).

Liquid Crystalline Properties

- Mesogenic Materials : Derivatives of 3-(4-Bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole have been utilized in the synthesis of mesogenic materials. Notably, a series bearing 1,3,4-oxadiazole ring with a nitro terminal group displayed various liquid crystalline mesophases, suggesting their potential application in liquid crystal technology (Abboud, Lafta, & Tomi, 2017).

Material Science and Corrosion Inhibition

- Corrosion Inhibition : Certain 3-(4-Bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole derivatives have been studied for their corrosion inhibition properties. For instance, studies have shown these compounds can act as corrosion inhibitors for mild steel in hydrochloric acid medium, offering insights into their potential industrial applications in protecting metals against corrosion (Kalia et al., 2020).

Biological Activity and Drug Development

- Central Nervous System Activity : Certain 3-(4-Bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole derivatives have shown promising results in central nervous system (CNS) depressant activities, highlighting their potential in developing drugs for treating CNS-related disorders (Singh et al., 2012).

Propriétés

IUPAC Name |

3-(4-bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8BrN3O3/c15-11-6-4-9(5-7-11)13-16-14(21-17-13)10-2-1-3-12(8-10)18(19)20/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBJSUPPXHAHSSP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC(=NO2)C3=CC=C(C=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8BrN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30351451 |

Source

|

| Record name | 3-(4-bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole | |

CAS RN |

429624-16-8 |

Source

|

| Record name | 3-(4-bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(Acetylamino)ethoxy]benzoic acid](/img/structure/B1269346.png)

![5-[4-(tert-Butyl)phenyl]-1H-1,2,4-triazole-3-thiol](/img/structure/B1269355.png)

![1H-pyrazolo[3,4-b]quinolin-3-amine](/img/structure/B1269359.png)